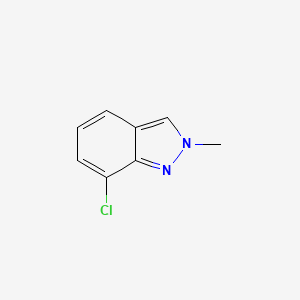

7-Chloro-2-methyl-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

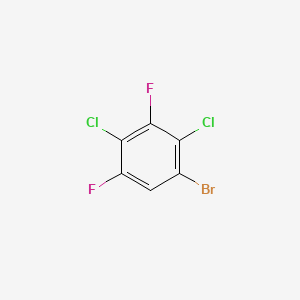

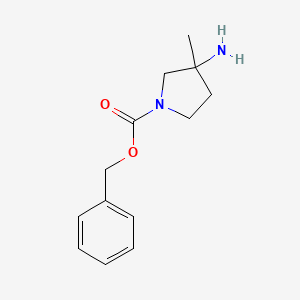

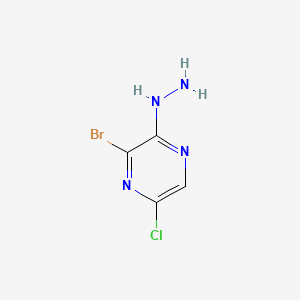

7-Chloro-2-methyl-2H-indazole is a derivative of indazole . Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 7-Chloro-2-methyl-2H-indazole, involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The crystal structure of a similar compound, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been studied . The indazole moiety (N1–N2/C2–C8) is planar with an r.m.s. deviation from the mean plane of 0.0692 Å .Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied . For instance, refluxing HCl (12 M) resulted in the formation of the desired N-methyl 2H-indazole .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial properties. For instance, certain indazole derivatives have shown moderate-to-high activity against various bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Specifically, some compounds have demonstrated significant antistaphylococcal activity, which suggests that 7-Chloro-2-methyl-2H-indazole could potentially be explored for similar antimicrobial applications.

Antifungal Effect

Indazole derivatives have also been evaluated for their antifungal properties, particularly against strains like Candida albicans and Candida glabrata . This indicates a potential application of 7-Chloro-2-methyl-2H-indazole in developing antifungal agents.

Anti-inflammatory Potential

The anti-inflammatory potential of indazole compounds has been investigated, with some showing inhibitory effects on human cyclooxygenase-2 (COX-2) . This suggests that 7-Chloro-2-methyl-2H-indazole could be researched for its potential use in anti-inflammatory drugs.

Respiratory Disease Treatment

Indazoles have been synthesized as selective inhibitors for specific enzymes like phosphoinositide 3-kinase delta (PI3Kδ), which are relevant in the treatment of respiratory diseases . This opens up research avenues for 7-Chloro-2-methyl-2H-indazole in the context of respiratory conditions.

Synthesis Strategies

Recent advances in synthetic approaches to indazoles highlight the versatility of these compounds in chemical synthesis . The unique structure of 7-Chloro-2-methyl-2H-indazole could offer novel pathways in synthetic chemistry.

Wirkmechanismus

Target of Action

Indazoles are known to be present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, the specific targets can vary depending on the functional groups attached to the indazole core.

Mode of Action

Indazole-containing compounds are known for their wide variety of medicinal applications, suggesting that their interaction with their targets can lead to significant changes in cellular processes .

Biochemical Pathways

Indazoles are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indazoles have been associated with a variety of biological activities, suggesting that they can have significant effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Designing new synthetic strategies for indazoles is a prominent topic in contemporary research . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .

Eigenschaften

IUPAC Name |

7-chloro-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUUPXABAFLXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)